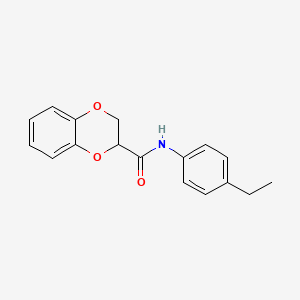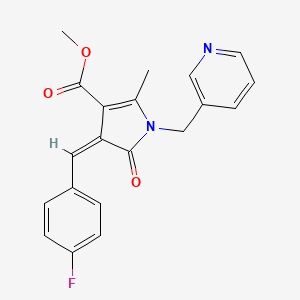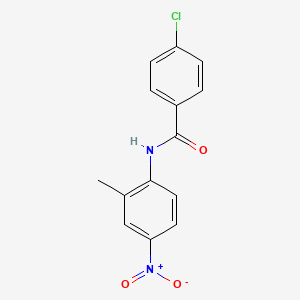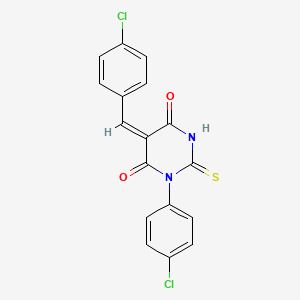![molecular formula C17H18Cl2O3 B5091119 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, also known as diclosulam, is a herbicide used to control weeds in a variety of crops. It was first introduced in 2005 and has since gained popularity due to its high efficacy and low toxicity. In
Mecanismo De Acción
Diclosulam works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of alpha-keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been shown to have low toxicity to mammals, birds, fish, and insects. It has a low potential for bioaccumulation and is rapidly degraded in the environment. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can have adverse effects on non-target plants, including legumes and some grass species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclosulam has several advantages for lab experiments. It is highly effective in controlling weeds, which makes it a useful tool for studying plant-plant interactions. It is also relatively easy to apply and has a low potential for off-target effects. However, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can be expensive and may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research. One area of interest is the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops. Another area of interest is the study of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's effects on soil health and microbial communities. Additionally, there is a need for further research on 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene's potential impacts on non-target plants and ecosystems.
Conclusion:
In conclusion, 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is a highly effective herbicide with low toxicity to mammals, birds, fish, and insects. It works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Diclosulam has several advantages for lab experiments, including its high efficacy and low potential for off-target effects. However, it can be expensive and may not be suitable for all types of experiments. There are several future directions for 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene research, including the development of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene-resistant crops and the study of its effects on soil health and microbial communities.
Métodos De Síntesis
The synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves several steps. The first step is the synthesis of 2-methoxyphenol, which is achieved by reacting phenol with methanol in the presence of a catalyst. The second step involves the synthesis of 4-(2-methoxyphenoxy)butanol, which is achieved by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base. The final step involves the synthesis of 1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene, which is achieved by reacting 4-(2-methoxyphenoxy)butanol with 1,3-dichloro-2-nitrobenzene in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Diclosulam has been extensively studied for its herbicidal properties. It is effective in controlling a wide range of weeds, including broadleaf weeds and grasses. Diclosulam has been used in various crops, including soybeans, corn, wheat, and cotton. It has also been shown to have residual activity, which means it can provide long-lasting control of weeds.
Propiedades
IUPAC Name |
1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-15-9-2-3-10-16(15)21-11-4-5-12-22-17-13(18)7-6-8-14(17)19/h2-3,6-10H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYULNOBLVHVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)


![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![N-[1-(hydrazinocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5091099.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)


![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)